molecular formula C12H11N3O2 B2482055 N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide CAS No. 524039-96-1

N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide

Katalognummer: B2482055
CAS-Nummer: 524039-96-1
Molekulargewicht: 229.239
InChI-Schlüssel: HLDLHCTVQIBNKZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a phthalazine derivative characterized by a cyclopropyl carboxamide substituent at the 1-position and a 4-oxo-3,4-dihydrophthalazine core.

Eigenschaften

IUPAC Name

N-cyclopropyl-4-oxo-3H-phthalazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c16-11-9-4-2-1-3-8(9)10(14-15-11)12(17)13-7-5-6-7/h1-4,7H,5-6H2,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLDLHCTVQIBNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide typically involves the reaction of cyclopropylamine with phthalic anhydride. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol and may require heating to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide can be scaled up by optimizing the reaction conditions. This includes controlling the temperature, pressure, and concentration of reactants to ensure a high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The cyclopropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, while reduction could produce N-cyclopropyl-4-hydroxy-3,4-dihydrophthalazine-1-carboxamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations in Thieno[3,4-d]pyridazine Analogs

describes several thieno[3,4-d]pyridazine derivatives with structural similarities to the target compound, differing in aryl substituents and N-alkyl/aryl groups. Key examples include:

Compound ID Aryl Substituent N-Substituent Yield (%) Molecular Formula Molecular Weight (g/mol)
45 2-chlorophenyl Cyclopropyl 62 C₁₇H₁₄ClN₃O₂S 359.83
47 4-(CF₃)phenyl Cyclopropyl 53 C₁₈H₁₄F₃N₃O₂S 409.38
48 4-(OCF₃)phenyl Isopropyl 50 C₁₇H₁₅F₃N₃O₃S 410.38
49 4-hydroxyphenyl Isopropyl 49 C₁₆H₁₆N₃O₃S 354.38

Key Observations :

  • Cyclopropyl vs. Isopropyl : Cyclopropyl-containing compounds (e.g., 45, 47) generally exhibit higher yields (53–62%) compared to isopropyl analogs (48, 49; 49–50%), suggesting better synthetic efficiency for cyclopropyl derivatives .
  • Chlorophenyl vs. Hydroxyphenyl : The 2-chlorophenyl group in compound 45 may improve stability compared to the 4-hydroxyphenyl group in 49, which could introduce metabolic susceptibility .
Thiadiazole-Substituted Phthalazine Analogs

highlights N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (CAS: 763099-55-4), which replaces the thienopyridazine core with a thiadiazole ring. Key differences include:

Parameter Target Compound Thiadiazole Analog
Core Structure Thieno[3,4-d]pyridazine Phthalazine + thiadiazole
Molecular Formula C₁₄H₁₂N₃O₂S (estimated) C₁₄H₁₁N₅O₂S
Functional Groups Cyclopropyl carboxamide Cyclropyl-thiadiazole carboxamide
Potential Bioactivity Undisclosed (analogs target P-gp) Unreported, but structural similarity suggests kinase or protease inhibition
Pharmacological Comparisons with Quinoline and Phthalazine Derivatives

cites phthalazine derivatives such as N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide, which demonstrated potent P-glycoprotein inhibition (IC₅₀ < 1 μM) in reversing multidrug resistance . In contrast, 6-alkoxy-triazolo-phthalazines exhibited anticonvulsant activity in rodent models, highlighting the scaffold’s adaptability to diverse targets .

Biologische Aktivität

N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and bacterial infections. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide belongs to the class of phthalazine derivatives, characterized by a bicyclic structure containing a nitrogen atom. The cyclopropyl group contributes to its unique pharmacological properties.

Synthesis

The synthesis of N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves several steps, typically starting from commercially available phthalic anhydride derivatives. The key steps include cyclization reactions and modifications to introduce the cyclopropyl group and the carboxamide functionality.

Antitumor Activity

Research has demonstrated that derivatives of 4-oxo-3,4-dihydrophthalazine exhibit significant antitumor properties. For example, a study evaluated various substituted 4-phenoxyquinoline derivatives containing the 4-oxo-3,4-dihydrophthalazine moiety against several cancer cell lines (H460, MKN-45, HT-29, and MDA-MB-231). The results indicated that compounds with this structural framework displayed potent inhibition of c-Met kinase activity with IC50 values as low as 0.055 μM for certain derivatives .

CompoundCell LineIC50 (μM)
Compound 33H4600.055
Compound 33MKN-450.071
Compound 33HT-290.13
Compound 33MDA-MB-2310.43

The proposed mechanism of action for N-cyclopropyl-4-oxo-3,4-dihydrophthalazine-1-carboxamide involves inhibition of specific kinases associated with tumor growth and proliferation. Inhibition of c-Met has been linked to reduced tumor invasion and metastasis .

Case Study 1: Antitumor Efficacy

A study focused on a series of novel compounds derived from 4-oxo-3,4-dihydrophthalazine showed promising results in vitro against various cancer cell lines. The compound's ability to inhibit c-Met kinase was highlighted as a critical factor contributing to its antitumor efficacy .

Case Study 2: Structure–Activity Relationship (SAR)

The structure–activity relationship analysis revealed that modifications at specific positions on the phenoxy ring significantly influenced biological activity. Compounds with halogen substitutions exhibited enhanced potency compared to those with methoxy or nitro groups .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.